molecular formula C16H24FNO4S2 B2718985 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine CAS No. 2034604-86-7

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine

Cat. No.: B2718985
CAS No.: 2034604-86-7
M. Wt: 377.49
InChI Key: AOELGTHLANGJJD-UHFFFAOYSA-N
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Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine is a synthetic compound characterized by the presence of both fluoro and sulfonyl functional groups

Preparation Methods

The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluoro-3-methylphenylsulfonyl chloride, which is then reacted with piperidine under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine include:

    1-((4-Chloro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and binding properties.

    1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)piperidine: The isobutyl group is replaced with a methyl group, potentially altering its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO4S2/c1-12(2)11-23(19,20)15-5-4-8-18(10-15)24(21,22)14-6-7-16(17)13(3)9-14/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOELGTHLANGJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)CC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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